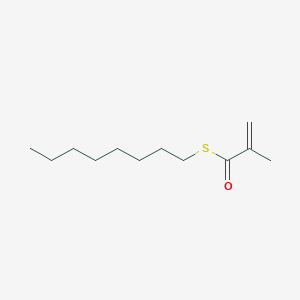

S-Octyl 2-methylprop-2-enethioate

Description

Historical Context and Evolution of Thioester-Functionalized Monomersrsc.orgresearchgate.net

The journey of sulfur-containing polymers represents a significant advancement in the development of next-generation functional materials. warwick.ac.uk These materials have garnered considerable interest, leading to a wide array of applications. warwick.ac.uk The use of thioester-functionalized monomers, in particular, has evolved from a niche area to a burgeoning field of research. Initially, the focus was on incorporating sulfur into polymers to achieve specific properties like high refractive indices or to facilitate self-assembled monolayers. warwick.ac.uk

Over time, the unique reactivity of the thioester bond, which is a common and versatile functional group in biological systems, was recognized for its potential in polymer chemistry. warwick.ac.uk This led to the exploration of various methods to synthesize thioester-containing monomers and polymers. Early approaches often involved complex multi-step syntheses. However, the development of more direct and efficient methods, such as the acylation of thiols, has made these monomers more accessible for research and potential commercial applications. warwick.ac.uk

Unique Chemical Characteristics of Thioester Methacrylate (B99206) Monomers in Polymer Synthesisrsc.orgresearchgate.netnih.gov

Thioester methacrylate monomers, such as S-Octyl 2-methylprop-2-enethioate, possess a unique set of chemical characteristics that make them highly valuable in polymer synthesis. The thioester group is more reactive than its ester counterpart, which allows for a variety of post-polymerization modifications. warwick.ac.uk This enhanced reactivity is a key feature that distinguishes thioester-containing polymers from conventional polymers.

These monomers can be polymerized using various techniques, including free radical polymerization (FRP) and reversible deactivation radical polymerization (RDRP) methods like RAFT (Reversible Addition-Fragmentation chain Transfer). warwick.ac.uk The compatibility with controlled polymerization techniques like RAFT is particularly significant as it allows for the synthesis of well-defined block copolymers and other complex macromolecular architectures. nih.govfigshare.com

The presence of the thioester linkage in the polymer backbone or as a pendant group opens up possibilities for creating degradable polymers. nih.govfigshare.comnih.gov These polymers can be designed to break down under specific conditions, such as hydrolysis or in the presence of certain biological molecules like cysteine. nih.govfigshare.comacs.org This degradability is a highly sought-after property for applications in biomedicine and environmental science.

Furthermore, the thioester group can undergo various chemical transformations, including aminolysis, which is the reaction with amines to form amides. This reaction is significantly faster for thioesters compared to their oxygen-based ester analogs, providing an efficient route for functionalizing polymers. warwick.ac.uk

Overview of Current Research Trajectories for Thioester-Containing Polymersrsc.org

Current research on thioester-containing polymers is exploring a multitude of exciting directions. One major focus is the development of stimuli-responsive or "smart" materials. researchgate.net These are polymers that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. The reactive nature of the thioester bond makes it an ideal functional group for designing such materials.

Another significant area of research is in the field of bioconjugation. rsc.orgresearchgate.net The ability of thioesters to react selectively with biomolecules like peptides containing cysteine residues is being exploited to create advanced materials for drug delivery, tissue engineering, and diagnostics. rsc.org The native chemical ligation (NCL) reaction, a cornerstone of chemical biology, relies on the chemoselective reaction of a C-terminal thioester with an N-terminal cysteine. researchgate.net

The development of degradable and recyclable polymers is also a key research trajectory. nih.gov The incorporation of thioester linkages into the polymer backbone allows for controlled degradation, which is crucial for creating environmentally friendly plastics and materials for biomedical applications where transient presence is required. nih.govfigshare.comnih.gov Researchers are actively investigating the degradation kinetics and mechanisms of these polymers to tailor their lifespan for specific applications. nih.govfigshare.com

Furthermore, the synthesis of novel thioester-containing monomers continues to be an active area of research. warwick.ac.uk Scientists are designing and creating new monomers with diverse structures to expand the range of properties that can be achieved in the resulting polymers. This includes the development of monomers derived from renewable resources to create more sustainable materials.

Interactive Data Table: Properties of Selected Monomers

| Monomer Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound | C12H22OS | 214.37 | Thioester functionality for post-polymerization modification and degradability. |

| Methyl Methacrylate | C5H8O2 | 100.12 | Common monomer for producing clear, rigid plastics (e.g., Plexiglas). nih.gov |

| Ethyl Acrylate | C5H8O2 | 100.12 | Used in the production of polymers for paints, adhesives, and textiles. researchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) | C6H10O3 | 130.14 | Hydrophilic monomer used in the production of hydrogels for contact lenses and other biomedical applications. researchgate.net |

| Styrene | C8H8 | 104.15 | A key monomer for producing polystyrene and various copolymers. |

| Divinylbenzene | C10H10 | 130.19 | Crosslinking agent used to create polymer networks with enhanced mechanical properties. |

Structure

3D Structure

Properties

CAS No. |

58038-01-0 |

|---|---|

Molecular Formula |

C12H22OS |

Molecular Weight |

214.37 g/mol |

IUPAC Name |

S-octyl 2-methylprop-2-enethioate |

InChI |

InChI=1S/C12H22OS/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 |

InChI Key |

MFENTGQNXYHIFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for S Octyl 2 Methylprop 2 Enethioate

Routes to S-Alkyl 2-methylprop-2-enethioate Monomers

The formation of S-alkyl 2-methylprop-2-enethioate monomers can be achieved through several synthetic routes. The most common strategies involve the reaction of a thiol with a derivative of methacrylic acid.

Direct thioesterification is a primary method for synthesizing thioesters like S-Octyl 2-methylprop-2-enethioate. This can be approached in two main ways: acylation using an activated methacrylic acid derivative or direct condensation of methacrylic acid with a thiol.

One of the most effective methods involves the reaction of methacryloyl chloride with the corresponding thiol, in this case, 1-octanethiol. This reaction is typically carried out in the presence of a base, such as an aqueous sodium hydroxide (B78521) solution or an organic amine like triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. core.ac.uk This approach is often high-yielding due to the high reactivity of the acyl chloride.

Alternatively, methacrylic acid itself can be reacted directly with 1-octanethiol. This condensation reaction requires a coupling agent to activate the carboxylic acid and facilitate the formation of the thioester bond. Common coupling agents used for ester and thioester formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Another approach involves the use of a strong Brønsted acid, like trifluoromethanesulfonic acid, to catalyze the direct reaction between the carboxylic acid and the thiol.

A third, less direct route, is the transesterification or interconversion from an existing ester. General methods have been developed for the conversion of esters to thioesters under mild, transition-metal-free conditions, providing a broad substrate scope. rsc.orgrsc.org

Table 1: Comparison of Direct Synthetic Routes to S-Alkyl Thioesters

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, which attacks a carbonyl carbon to form a C=C double bond, driven by the formation of a highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org

The direct synthesis of a thioester such as this compound via a Wittig reaction is not a conventional or mechanistically straightforward pathway. The reaction's primary utility is in C=C bond formation, not C-S or C=O bond formation inherent to a thioester. However, there are highly specialized, non-standard instances where thioester groups can participate in intramolecular Wittig reactions to form complex cyclic systems. rsc.org These specialized cases are not applicable to the synthesis of the target monomer.

A more plausible, albeit indirect, application of the Wittig reaction would be in a multi-step synthesis to construct a more complex alkene backbone before the introduction of the 2-methylprop-2-enethioate functionality. For producing the specific target compound, this compound, the direct thioesterification methods described previously are the established and preferred routes for achieving high purity.

Optimizing Reaction Conditions and Scalability for Thioester Monomer Synthesis

Moving from a laboratory-scale synthesis to a larger, more scalable process introduces several challenges that must be addressed through careful optimization of reaction conditions.

A primary concern in the synthesis of any methacrylate (B99206) monomer is the high propensity for self-polymerization of the vinyl group, especially at elevated temperatures. nih.gov To ensure a high yield of the monomer and prevent the formation of oligomeric or polymeric byproducts, a polymerization inhibitor must be added. Common inhibitors include 4-methoxyphenol (B1676288) (MEHQ) or diethylhydroxylamine. nih.govgoogle.com

Temperature control is also critical. While higher temperatures can increase the reaction rate, they also increase the risk of polymerization and potential side reactions. For scalability, the ideal process operates at the lowest effective temperature. Process intensification strategies, such as using a thin-film evaporator to continuously remove the water or alcohol byproduct from an esterification reaction, can lower the required temperature and significantly reduce reaction times.

The choice of reactants and catalysts has a major impact on scalability. Using methacrylic acid is often more economical for large-scale production than the more reactive but more expensive methacryloyl chloride. rsc.org When catalysts or coupling agents are used, their efficiency, cost, and ease of removal are key considerations. For example, a heterogeneous catalyst that can be easily filtered from the reaction mixture is often preferred in industrial settings over a soluble one that requires extraction or distillation to remove. google.com

Table 2: Optimization and Scalability Considerations

Advanced Purification Techniques and Analytical Characterization for this compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, inhibitors, and any byproducts. The purity of the final monomer is then confirmed using a suite of analytical techniques.

Purification typically begins with a series of washing and extraction steps. For instance, if the synthesis starts from methacryloyl chloride, the reaction mixture might be washed with a mild aqueous base to remove any remaining acid, followed by a brine wash and drying over an anhydrous salt like sodium sulfate. If a coupling agent like DCC was used, the dicyclohexylurea byproduct, which is a solid, can be removed by filtration. organic-chemistry.org For high-purity applications, the washed and dried product may be further purified by vacuum distillation or column chromatography. core.ac.uk

The structure and purity of this compound are validated using several spectroscopic and chromatographic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the vinyl protons, the methyl group on the double bond, and the various methylene (B1212753) groups and terminal methyl group of the S-octyl chain. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum would exhibit a strong absorption band for the thioester carbonyl (C=O) group, typically found in the range of 1660-1690 cm⁻¹, and a band for the C=C double bond.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. nih.gov High-resolution mass spectrometry can provide the exact molecular formula.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the final product by separating it from any residual impurities. google.com

Table 3: Analytical Characterization Methods for this compound

Compound Reference Table

Table 4: List of Mentioned Chemical Compounds

Polymerization Mechanisms and Kinetics of S Octyl 2 Methylprop 2 Enethioate

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization techniques are pivotal in modern polymer chemistry, offering a significant advantage over conventional free radical polymerization by minimizing termination reactions and allowing for the synthesis of polymers with complex architectures. mdpi.com

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of S-Octyl 2-methylprop-2-enethioate

RAFT polymerization is a versatile CRP method that enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. researchgate.net The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. researchgate.net

The efficacy of RAFT polymerization is highly dependent on the choice of the thiocarbonylthio chain transfer agent (CTA). bohrium.comepa.gov The structure of the CTA, particularly the Z and R groups, significantly influences the polymerization kinetics and the degree of control over the final polymer. mdpi.com For methacrylates like this compound, dithiobenzoates and certain trithiocarbonates are often effective. bohrium.comepa.gov The selection of the R group (the leaving group) is crucial for ensuring a high transfer coefficient, which is essential for a living polymerization. bohrium.comepa.gov For instance, CTAs with R groups like -C(Me)₂Ph or -C(Me)₂CN have demonstrated high transfer coefficients in methacrylate (B99206) polymerizations. epa.gov The Z group modulates the reactivity of the C=S bond and stabilizes the intermediate radical. mdpi.com The choice of CTA also depends on the specific reaction conditions and the desired polymer architecture. researchgate.net A variety of CTAs, including dithioesters, trithiocarbonates, dithiocarbamates, and xanthates, have been developed to suit different monomers and polymerization conditions. researchgate.net

Below is a table of commonly used Chain Transfer Agents in RAFT polymerization:

| Chain Transfer Agent (CTA) | Z-Group | R-Group | Suitable Monomers |

| Dithiobenzoates | Phenyl | Varies | Styrenes, Acrylates, Methacrylates |

| Dithiocarbamates | N,N-dialkyl | Varies | Acrylates, Acrylamides |

| Trithiocarbonates | Alkylthio | Varies | Acrylates, Methacrylates, Styrenes |

| Xanthates | O-alkyl | Varies | Vinyl esters, Vinyl amides |

The kinetics of RAFT polymerization are complex, involving a series of equilibria that govern the growth of polymer chains. researchgate.netnih.gov The rate of polymerization is influenced by several factors, including the concentrations of the monomer, initiator, and CTA, as well as the temperature. researchgate.net A key feature of a well-controlled RAFT polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low polydispersity index (PDI). An induction period may be observed, which can indicate a slow propagation constant or inefficient re-initiation by the R• radical. researchgate.net

Kinetic modeling can be a powerful tool for understanding and optimizing RAFT polymerizations. nih.gov Simplified models can provide valuable insights into the reaction by fitting experimental chain-length distributions to determine key kinetic parameters. nih.gov

The generally accepted mechanism for RAFT polymerization involves a series of steps: initiation, chain propagation, reversible addition-fragmentation, and termination. mdpi.com

Initiation: A standard radical initiator generates free radicals.

Propagation: The initiator radical adds to a monomer unit, creating a propagating macroradical.

Reversible Addition-Fragmentation: The propagating radical adds to the thiocarbonylthio group of the RAFT agent, forming a dormant intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical or a new radical (the leaving group R•), which then initiates the polymerization of another chain. This reversible process establishes an equilibrium between active (propagating) and dormant (capped) polymer chains. mdpi.comnih.gov

Reinitiation: The expelled radical R• initiates a new polymer chain.

Chain Equilibrium: The rapid exchange between active and dormant species ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution. mdpi.com

Termination: As in conventional radical polymerization, termination can occur through coupling or disproportionation, but the concentration of active radicals is kept low, minimizing these reactions. mdpi.com

Recent advancements in RAFT polymerization have focused on developing novel initiation methods to provide better temporal control and milder reaction conditions. mdpi.com

Photo-induced Electron Transfer RAFT (PET-RAFT) utilizes a photoredox catalyst that, upon light irradiation, initiates the polymerization by generating radicals through a redox process with the RAFT agent. mdpi.com This method allows for the polymerization to be switched on and off by controlling the light source, offering excellent temporal control. rsc.org

Metal-initiated RAFT employs metal complexes to initiate the polymerization. While less common than PET-RAFT, certain metal complexes can be used to generate radicals and mediate the RAFT process.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is another powerful CRP technique suitable for the controlled polymerization of methacrylates like this compound. cmu.edu This method relies on a reversible redox process catalyzed by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. cmu.educmu.edu

The fundamental principle of ATRP involves the reversible activation and deactivation of polymer chains. A dormant species, a polymer chain with a terminal halogen atom, is activated by the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br). This process generates a propagating radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). The propagating radical can then add monomer units before being deactivated by the higher oxidation state metal complex, reforming the dormant species. cmu.edu This dynamic equilibrium between active and dormant chains ensures a controlled polymerization, leading to polymers with predictable molecular weights and low polydispersity. cmu.educhemrestech.com

The rate of ATRP is first order with respect to the monomer and initiator concentrations. cmu.edu The polymerization rate is also influenced by the ratio of the activator to the deactivator concentrations. cmu.edu For the polymerization of methacrylates, typical conditions involve using an initiator like ethyl 2-bromoisobutyrate and a catalyst system such as CuBr/PMDETA or CuBr/HMTETA at temperatures around 90-95°C. dtu.dk

Below is a table summarizing key aspects of ATRP for methacrylates:

| Parameter | Details | Reference |

| Monomers | Styrenes, (meth)acrylates, and others | cmu.edu |

| Catalyst | Typically Cu(I) halide with a nitrogen-based ligand | cmu.edu |

| Initiator | An alkyl halide with a structure that can stabilize a radical | cmu.edu |

| Kinetics | First order with respect to monomer and initiator | cmu.edu |

| Control | Achieved through a dynamic equilibrium between active and dormant species | cmu.edu |

It is important to note that optimal ATRP conditions can vary significantly depending on the specific monomer being polymerized. cmu.edu

Selection of Initiators and Ligand Systems for Effective ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined end-group functionalities. sigmaaldrich.comsigmaaldrich.com The success of ATRP is highly dependent on the careful selection of an initiator and a catalyst system, which typically consists of a transition metal complexed with a ligand. lu.se

The fundamental mechanism of ATRP involves a reversible activation and deactivation process. A transition metal complex in a lower oxidation state (e.g., Cu(I)/L) reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and a metal complex in a higher oxidation state (e.g., X-Cu(II)/L). This radical then propagates by adding to monomer units. The key to control in ATRP is the efficient deactivation of the propagating radical by the higher oxidation state metal complex, which reforms the dormant alkyl halide species and the lower oxidation state catalyst. sigmaaldrich.com

For the polymerization of methacrylate-type monomers like this compound, common initiators are alkyl halides with a tertiary halogen, such as ethyl α-bromoisobutyrate (EBiB), due to their structural similarity to the propagating polymer chain end.

The choice of the ligand is critical as it solubilizes the transition metal salt in the reaction medium and adjusts the redox potential of the metal center, thereby controlling the equilibrium between the active and dormant species. For copper-based ATRP, which is widely used, nitrogen-based ligands are common. Polydentate amine ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) are highly effective. sigmaaldrich.com These ligands form stable complexes with both Cu(I) and Cu(II) and provide fast initiation and a high deactivation rate constant, which is crucial for achieving a well-controlled polymerization with a low polydispersity index (PDI). sigmaaldrich.comsigmaaldrich.com

Recent advancements in ATRP, such as Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR), have enabled the use of much lower concentrations of the copper catalyst (ppm levels). sigmaaldrich.com These techniques are particularly advantageous as they result in nearly colorless polymers and are more tolerant to oxygen, simplifying the experimental setup. sigmaaldrich.comacs.org

Table 1: Typical Components for ATRP of Methacrylate-type Monomers

| Component | Example | Function |

|---|---|---|

| Monomer | This compound | The building block of the polymer chain. |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Provides the initial radical and determines the number of growing chains. |

| Catalyst | Copper(I) Bromide (CuBr) | The transition metal in the lower oxidation state that acts as the activator. |

| Ligand | Tris(2-pyridylmethyl)amine (TPMA) | Complexes with the copper to modulate its reactivity and solubility. |

| Deactivator | Copper(II) Bromide (CuBr₂) | The transition metal in the higher oxidation state that deactivates the propagating radical. |

| Solvent | Anisole, Toluene, or DMF | Solubilizes all components of the reaction mixture. |

Surface-Initiated ATRP (SI-ATRP) and Electrochemical/UV-Mediated Variations

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for grafting well-defined polymer chains from a substrate, creating a dense layer of polymers known as a polymer brush. lu.seacs.org This method allows for precise control over the thickness, composition, and architecture of the grafted polymer film. nih.gov The process begins with the immobilization of an ATRP initiator, such as a silane-functionalized alkyl halide, onto the surface of a material (e.g., silica (B1680970) nanoparticles, ZnO, polyamide fibers). nih.govnih.gov The substrate is then immersed in a solution containing the monomer and the ATRP catalyst system to grow the polymer chains directly from the surface. lu.se

SI-ATRP has been employed to modify a wide variety of surfaces for applications ranging from drug delivery to bioseparation. lu.se For instance, thermo-responsive polymer brushes have been grafted from silica nanoparticles using SI-ATRP. lu.se The "grafting-from" approach in SI-ATRP leads to a high grafting density of polymer brushes. nih.gov

To enhance control and reduce catalyst concentration, variations of SI-ATRP have been developed:

Electrochemically Mediated SI-ATRP (SI-eATRP): This technique utilizes an electrochemical potential to control the concentration of the active Cu(I) catalyst by reducing the Cu(II) deactivator. This allows for precise external regulation of the polymerization rate and the ability to start and stop the polymerization on demand. acs.org

UV-Mediated SI-ATRP (UV-SI-ATRP): In this variation, UV light is used to reduce the Cu(II) complex to the active Cu(I) species, often with the help of a photo-sensitive substrate like TiO₂ nanoparticles. acs.org The polymerization can be controlled by modulating the intensity of the UV irradiation. acs.org Metal-free SI-ATRP systems have also been developed, where photoorganocatalysts are used to initiate the polymerization under UV or visible light, offering a pathway to create polymer-grafted materials without metal contamination. mdpi.com

These advanced SI-ATRP methods offer enhanced temporal and spatial control over the growth of polymer brushes, opening up possibilities for creating complex and functional surface architectures. acs.org

Conventional Free Radical Polymerization (FRP) of this compound

Conventional Free Radical Polymerization (FRP) is a widely used method for synthesizing polymers due to its simplicity and tolerance to various functional groups and reaction conditions. The process consists of three main steps: initiation, propagation, and termination. fiveable.meyoutube.com

Initiation: The polymerization is started by the decomposition of an initiator, typically a peroxide or an azo compound like azobisisobutyronitrile (AIBN), to generate free radicals. rsc.org These radicals then react with a monomer molecule to form an active center. fiveable.meyoutube.com

Propagation: The newly formed radical center rapidly adds to subsequent monomer molecules, leading to the growth of a long polymer chain. fiveable.meyoutube.com

Termination: The growth of a polymer chain is stopped through one of two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react to form a single, non-reactive polymer chain. stanford.edumdpi.com

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. stanford.edumdpi.com

The kinetics of FRP are influenced by several factors, including the concentrations of the monomer and initiator, and the temperature. fiveable.me The rate of polymerization (Rp) is generally proportional to the monomer concentration and the square root of the initiator concentration. fiveable.meyoutube.com Increasing the temperature typically increases the rate of polymerization by accelerating the decomposition of the initiator. fiveable.me

A key characteristic of FRP is the immediate formation of high molecular weight polymers at the beginning of the reaction. youtube.comstanford.edu However, this method offers limited control over the polymer's molecular weight and leads to a broad molecular weight distribution, characterized by a high polydispersity index (PDI), often around 2.0 or higher. nih.gov

Table 2: Comparison of Polymerization Outcomes for Methacrylate-type Monomers

| Feature | Atom Transfer Radical Polymerization (ATRP) | Conventional Free Radical Polymerization (FRP) |

|---|---|---|

| Control over MW | High | Low |

| Polydispersity Index (PDI) | Low (typically < 1.5) | High (typically > 1.5) |

| Polymer Architecture | Well-defined (linear, star, brush, block copolymers) | Branched, less defined |

| End-group Functionality | Preserved (e.g., terminal halogen) | Not controlled |

| Reaction Conditions | Requires catalyst/ligand system, often oxygen-free | Simpler, more robust |

Copolymerization Behavior of S Octyl 2 Methylprop 2 Enethioate

Reactivity Ratios Determination with Various Comonomers (e.g., Styrene, Other Methacrylates)

A thorough review of published research reveals a lack of experimentally determined reactivity ratios for the copolymerization of S-Octyl 2-methylprop-2-enethioate with common comonomers such as styrene or other methacrylates. Reactivity ratios (r₁ and r₂) are crucial for predicting the composition of a copolymer from the monomer feed composition. They are determined by analyzing the composition of copolymers prepared from a range of monomer feed ratios, often at low conversions.

While general methods for determining reactivity ratios, such as the Fineman-Ross and Kelen-Tüdős methods, are well-established for a wide variety of monomers, including styrenes and methacrylates, their application to this compound has not been reported in the available scientific literature. rdd.edu.iqresearchgate.netresearchgate.net Consequently, no data tables of reactivity ratios for this specific monomer can be provided.

Synthesis and Characterization of Statistical and Block Copolymers

There is no specific information available in the scientific literature on the synthesis and characterization of either statistical or block copolymers containing this compound. The synthesis of copolymers generally involves techniques like free radical polymerization, which can be controlled to produce different architectures. mdpi.comresearchgate.net

Statistical Copolymers: The synthesis of statistical copolymers of this compound would likely involve the simultaneous polymerization of this monomer with a comonomer. However, no studies describing such a synthesis or the characterization of the resulting copolymer's properties (e.g., molecular weight, composition, thermal properties) have been published.

Block Copolymers: The synthesis of block copolymers typically requires controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to sequentially add blocks of different monomers. researchgate.netharth-research-group.orgnih.govmdpi.com There are no reports of this compound being used in such controlled polymerization processes to form block copolymers. Therefore, details on their synthesis and characterization are not available.

Influence of this compound on Copolymer Microstructure and Sequence Distribution

Due to the absence of studies on the copolymerization of this compound, there is no information regarding its influence on the microstructure and sequence distribution of copolymers. The microstructure of a copolymer, which includes the arrangement of monomer units along the polymer chain, is directly related to the reactivity ratios of the comonomers. Without these values, it is not possible to predict whether the copolymer would have a random, alternating, or blocky structure.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to analyze the microstructure of copolymers and determine the sequence distribution. cjps.org However, no such analyses have been reported for copolymers of this compound.

Post Polymerization Modifications and Thioester Reactivity of Poly S Octyl 2 Methylprop 2 Enethioate

Thiol-Thioester Exchange Reactions within Polymer Backbones and Side Chains

Thiol-thioester exchange is a dynamic covalent reaction that can be effectively utilized for the post-polymerization modification of polymers containing thioester groups, such as poly(S-octyl 2-methylprop-2-enethioate). ecust.edu.cn This reaction involves the exchange of the thiol component of the thioester with a free thiol, leading to the formation of a new thioester and the release of the original thiol. The process is typically catalyzed by a base or a nucleophile and can proceed under mild conditions. rsc.org

In the context of poly(this compound), the pendant S-octyl thioester groups can react with various thiol-containing molecules. This allows for the introduction of a wide range of functional groups onto the polymer side chains, thereby altering the polymer's physical and chemical properties. For instance, introducing hydrophilic thiols can enhance water solubility, while thiols with specific biological activities can impart biocompatibility or therapeutic properties.

The thiol-thioester exchange can be represented by the following general scheme:

Polymer-C(O)S-Octyl + R-SH ⇌ Polymer-C(O)S-R + Octane-1-thiol

The equilibrium of this reaction can be controlled by the concentration of the exchanging thiol and the reaction conditions. This dynamic nature allows for the reversible modification of the polymer, opening avenues for the development of responsive or self-healing materials. Research on similar polymer systems has demonstrated that by carefully selecting the thiol and catalyst, a high degree of functionalization can be achieved. researchgate.net

| Reactant Thiol | Catalyst | Resulting Functionality | Potential Application |

| 2-Mercaptoethanol | Triethylamine | Hydroxyl groups | Increased hydrophilicity |

| Cysteine | DBU | Amino acid residue | Bioconjugation |

| Thiol-terminated PEG | None (pH-controlled) | Poly(ethylene glycol) chains | Antifouling surfaces |

This table presents hypothetical examples of thiol-thioester exchange on poly(this compound) based on known reactivity patterns.

Amidation and Ligation Strategies for Specific Polymer Functionalization

The thioester group is significantly more reactive towards aminolysis than its corresponding oxoester, making amidation a highly effective strategy for the functionalization of poly(this compound). warwick.ac.uk This enhanced reactivity allows for the direct conversion of the thioester side chains into amide functionalities under relatively mild conditions. The reaction proceeds readily with primary and, to a lesser extent, secondary amines.

This direct amidation provides a straightforward route to a diverse range of functional polyacrylamides that might be difficult to synthesize directly from their corresponding monomers. researchgate.net By selecting amines with specific functional groups (e.g., fluorescent dyes, biotin, or drug molecules), a variety of tailored polymers can be prepared. This approach is a powerful tool for creating materials for applications in diagnostics, biotechnology, and drug delivery. rsc.org

Ligation strategies, particularly native chemical ligation (NCL), can also be adapted for the modification of polymers bearing thioester groups. While NCL traditionally involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue, the underlying principle can be applied to polymer chains. A polymer like poly(this compound) could potentially be ligated with cysteine-containing peptides or proteins, offering a precise method for creating well-defined polymer-biomolecule conjugates. researchgate.net

| Amine/Ligating Partner | Reaction Type | Resulting Structure | Potential Application |

| Propargylamine | Amidation | Pendant alkyne groups | Click chemistry platform |

| N,N-Dimethylethylenediamine | Amidation | Tertiary amine groups | pH-responsive materials |

| Cysteine-containing peptide | Ligation | Polymer-peptide conjugate | Targeted drug delivery |

This table illustrates potential amidation and ligation reactions on poly(this compound).

Controlled Cleavage and Transformation of Thioester Linkages for Material Redesign

The thioester bond in poly(this compound) can be selectively cleaved under specific conditions, offering a mechanism for material degradation or redesign. This cleavage can be triggered by various stimuli, including changes in pH, the presence of specific reagents, or enzymatic action. science.gov For instance, basic hydrolysis of the thioester linkage would lead to the formation of a carboxylate group on the polymer backbone and the release of octanethiol.

This controlled cleavage can be harnessed to design degradable materials. Polymers that break down into smaller, non-toxic components are of great interest for biomedical applications such as temporary implants and drug delivery systems. The rate of degradation can potentially be tuned by adjusting the polymer's microstructure and the specific cleavage conditions. nih.gov

Furthermore, the transformation of the thioester group into other functionalities upon cleavage can be utilized for material redesign. For example, reduction of the thioester can yield a thiol group, which can then participate in other reactions like thiol-ene chemistry or disulfide bond formation, allowing for the crosslinking or further functionalization of the polymer.

Comparative Analysis of Thioester Reactivity Versus Oxoester Analogs

A key advantage of incorporating thioester functionalities into polymers lies in their enhanced reactivity compared to their oxoester counterparts, such as the corresponding octyl methacrylate (B99206). This difference in reactivity is particularly pronounced in aminolysis reactions. Thioesters are known to react with amines at rates that can be up to 100-fold faster than those of their oxoester analogs. warwick.ac.uk

This heightened reactivity stems from the electronic and steric properties of the thioester bond. The larger atomic radius of sulfur compared to oxygen results in a longer carbon-sulfur bond and less effective orbital overlap with the carbonyl carbon. This makes the carbonyl carbon of a thioester more electrophilic and more susceptible to nucleophilic attack.

The table below summarizes the general reactivity comparison between a thioester (as in poly(this compound)) and an oxoester (as in poly(octyl methacrylate)).

| Reaction | Thioester Reactivity | Oxoester Reactivity | Rationale |

| Aminolysis | High | Low | Thioester is a better leaving group; C=O is more electrophilic. warwick.ac.uk |

| Hydrolysis (Base-catalyzed) | Moderate to High | Moderate | Thioester is more susceptible to nucleophilic attack. |

| Thiol-Ester Exchange | High | Not applicable | Specific reaction for thioesters. |

This enhanced reactivity of thioesters allows for post-polymerization modifications to be carried out under milder conditions and with greater efficiency than with their oxoester-containing polymer counterparts. digitellinc.comnih.gov This feature makes poly(this compound) a highly attractive platform for the development of advanced functional materials.

Advanced Macromolecular Architectures Via S Octyl 2 Methylprop 2 Enethioate

Synthesis of Star-Shaped and Branched Polymers Utilizing Thioester Crosslinkers

The synthesis of star-shaped and branched polymers often involves a "core-first" or "arm-first" approach. researchgate.net In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.net Conversely, the "arm-first" technique involves the synthesis of linear polymer "arms" which are then attached to a multifunctional core molecule. researchgate.net Thioester-containing compounds can be employed as crosslinkers in the synthesis of these non-linear polymer structures.

The thiol-thioester exchange reaction, a dynamic covalent reaction, is a key process in creating crosslinked polythioesters. This reaction involves the interaction between a thioester and a thiolate anion, resulting in the formation of a new thioester and thiolate. researchgate.net This dynamic nature allows for the post-polymerization modification and rearrangement of the polymer network. researchgate.netrsc.org For instance, base- or nucleophile-catalyzed thiol-thioester exchange reactions have been utilized to prepare crosslinked polythioesters through thiol-ene photopolymerization. These networks can be degraded in the presence of excess thiols and a catalytic amount of an organic base. researchgate.net

Fabrication of Precision Block Copolymers with Tailored End-Group Functionalities

Block copolymers, composed of two or more distinct polymer chains linked together, can be synthesized with high precision using reversible-deactivation radical polymerization (RDRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org RAFT polymerization is highly versatile due to its compatibility with a wide range of monomers and reaction conditions. rsc.orgsemanticscholar.org

The choice of the RAFT agent is crucial for controlling the polymerization of different types of monomers. sigmaaldrich.com Dithioesters and trithiocarbonates are effective for "more-activated" monomers (MAMs) like styrenes and acrylates, while dithiocarbamates and xanthates are used for "less-activated" monomers (LAMs) such as vinyl acetate. semanticscholar.orgsigmaaldrich.com The thioester functionality of S-Octyl 2-methylprop-2-enethioate makes it suitable for use in RAFT polymerization, allowing for the synthesis of well-defined block copolymers. rsc.orgacs.org The end-group of the polymer chain, originating from the RAFT agent, can be further modified to introduce specific functionalities. rsc.org For example, the thiocarbonylthio group of a RAFT-synthesized polymer can be removed or transformed to yield a thiol end-group, which can then participate in "click" chemistry reactions, such as thiol-maleimide coupling, to form block copolymers. semanticscholar.orgnih.gov

| RAFT Agent Type | Monomer Type | Examples |

|---|---|---|

| Dithioesters, Trithiocarbonates | More-Activated Monomers (MAMs) | Styrene, Methyl acrylate, Methyl methacrylate (B99206) |

| Dithiocarbamates, Xanthates | Less-Activated Monomers (LAMs) | Vinyl acetate, N-vinylpyrrolidone, N-vinylcarbazole |

Development of Polymer Brushes through Surface-Initiated Polymerization Techniques

Polymer brushes, which consist of polymer chains densely grafted to a surface, can be synthesized using surface-initiated polymerization (SIP) methods. acs.org Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for creating well-defined polymer brushes on various substrates, including silica (B1680970), gold, and iron nanoparticles. nih.gov

The "grafting-from" method is a common approach where initiators are immobilized on the surface, and the polymer chains are grown directly from the substrate. nih.gov Thioester-containing molecules can be used to functionalize surfaces and initiate polymerization. For instance, a surface can be modified with a molecule containing a thioester group, which can then be converted to a thiol. This thiol can then act as an initiator or a chain transfer agent in a subsequent polymerization step, leading to the growth of polymer brushes. The density and thickness of the polymer brushes can be controlled by the surface density of the initiating sites and the polymerization conditions. researchgate.net

Synthesis of Sulfur-Free Block Copolymers via Thioester Transformations

While thioesters are valuable for polymer synthesis, the presence of sulfur may not be desirable in the final material for certain applications. Therefore, methods for the transformation of thioester groups into other functionalities are of significant interest.

Degradation and Recyclability Pathways of Polymers Incorporating S Octyl 2 Methylprop 2 Enethioate

Investigation of Thioester-Mediated Polymer Degradation Mechanisms

The incorporation of thioester linkages into polymer backbones provides a strategic advantage for creating materials that can be degraded under specific conditions. warwick.ac.uk Unlike the robust all-carbon backbones of many vinyl polymers, which are notoriously persistent in the environment, the thioester bond is susceptible to cleavage by various nucleophilic and oxidative pathways. acs.orgnih.gov This susceptibility is a key feature in designing polymers with controlled degradation profiles.

Research has identified several key mechanisms for thioester-mediated polymer degradation:

Aminolysis: The cleavage of thioester bonds using amines is a well-established method. This process involves the nucleophilic attack of the amine on the carbonyl carbon of the thioester, leading to the formation of an amide and a thiol. Studies have shown that even in the presence of other functional groups, thioesters can be selectively cleaved by aminolysis. acs.org For instance, complete degradation of certain thioester-containing polymers has been achieved using a strong base like 7 M ammonia (B1221849) in methanol. acs.org

Thiolysis: This degradation pathway involves the use of thiols to cleave the thioester linkages. The reaction is essentially a thiol-thioester exchange. The efficiency of thiolysis is highly dependent on the pH of the solution and the pKa of the thiol used, as a higher concentration of the more nucleophilic thiolate anion is required to drive the equilibrium towards cleavage. nih.gov Biologically relevant thiols such as cysteine and glutathione (B108866) have been shown to effectively degrade thioester-functionalized polymers under physiological conditions. nih.govacs.org Degradation with cysteine is often irreversible due to a subsequent S–N switch mechanism, while degradation with glutathione can be reversible. nih.govnih.gov

Oxidative Cleavage: Thioester bonds can also be broken through oxidation. Strong oxidizing agents can target the sulfur atom, leading to the cleavage of the C-S bond. acs.org Research has demonstrated that bleach can act as a universal degrading agent for both thioester and thioketal linkages in copolymers. acs.org

Hydrolysis: While generally more stable against hydrolysis than their ester counterparts, thioesters can be cleaved by water, particularly under basic conditions which promote the formation of the hydroxide (B78521) nucleophile. However, under neutral physiological conditions, the rate of abiotic hydrolysis is often negligible. nih.gov

The choice of degradation agent allows for a degree of selectivity. For example, in copolymers containing both thioester and thioketal linkages, it is possible to achieve orthogonal degradation. Aminolysis can selectively cleave the thioester bonds while leaving the thioketals intact, whereas peroxides can selectively cleave the thioketals. acs.org

Table 1: Comparison of Degradation Methods for Thioester-Functionalized Polymers

| Degradation Method | Reagent(s) | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Aminolysis | Amines (e.g., Isopropylamine, Ammonia) | Nucleophilic attack by amine on thioester carbonyl | Selective cleavage of thioesters; can achieve complete degradation with strong bases. | acs.orgacs.org |

| Thiolysis | Thiols (e.g., Cysteine, Glutathione) | Thiol-thioester exchange, driven by thiolate concentration | Effective under physiological conditions; can be reversible or irreversible depending on the thiol. | nih.govacs.orgnih.gov |

| Oxidative Cleavage | Oxidizing agents (e.g., Bleach, Peroxides) | Oxidation of the sulfur atom leading to bond cleavage | Bleach acts as a universal degrading agent for thioesters and thioketals. | acs.org |

| Hydrolysis | Water (typically under basic conditions) | Nucleophilic attack by hydroxide on thioester carbonyl | Generally slow under neutral conditions but accelerated by base. | nih.gov |

Strategies for Controlled Depolymerization via Thioester Cleavage

The ability to control the depolymerization process is crucial for applications such as on-demand drug delivery or creating chemically recyclable materials. The strategic placement of thioester linkages within a polymer allows for controlled degradation into smaller, well-defined fragments.

One key strategy for controlled depolymerization is the use of orthogonal chemistry. In polymers containing multiple types of cleavable linkages, such as thioesters and thioketals, stepwise degradation can be achieved by applying specific chemical triggers in a particular sequence. acs.org For instance, a copolymer of a thionolactone and vinyl pivalate (B1233124) can be first treated with an amine to cleave the thioester links, resulting in oligomers of a certain size. Subsequently, the remaining polymer fragments can be further degraded by adding a peroxide to break the thioketal bonds. acs.org

The rate and extent of depolymerization can also be controlled by the concentration of the degrading agent and the reaction conditions. In the case of thiolysis with glutathione, the ratio of the thiol to the thioester is a critical parameter. A higher ratio pushes the reversible thiol-thioester exchange equilibrium towards the formation of smaller degradation products. nih.govnih.gov This allows for a tunable degradation profile by simply adjusting the concentration of the cleaving agent.

Furthermore, the architecture of the polymer itself can influence the depolymerization process. For example, in crosslinked networks, the density of thioester linkages relative to the crosslinker density can determine whether the material fully degrades or only swells upon exposure to a trigger. researchgate.net

Table 2: Factors Influencing Controlled Depolymerization of Thioester-Containing Polymers

| Factor | Description | Example | Reference |

|---|---|---|---|

| Orthogonal Chemistry | Use of multiple, selectively cleavable groups to allow for stepwise degradation. | Sequential cleavage of thioesters by aminolysis followed by thioketals by oxidation in a copolymer. | acs.org |

| Reagent Concentration | The concentration of the degrading agent can control the rate and extent of depolymerization. | A higher glutathione-to-thioester ratio leads to more complete degradation in thiolysis. | nih.govnih.gov |

| pH | The pH of the solution can affect the reactivity of the degrading agent. | Higher pH increases the concentration of thiolate anions, accelerating thiolysis. | nih.gov |

| Polymer Architecture | The structure of the polymer, such as the density of cleavable linkages, influences degradation behavior. | In crosslinked networks, a higher ratio of thioester to crosslinker is needed for complete degradation. | researchgate.net |

Reprocessing and Circularity Concepts for Thioester-Functionalized Polymeric Materials

The reversible nature of some thioester cleavage reactions opens up possibilities for the chemical recycling and reprocessing of thioester-functionalized polymers. This aligns with the principles of a circular economy, where materials are reused and repurposed rather than being discarded. mdpi.com

A key concept in this area is the reversible thiol-thioester exchange. Under certain conditions, the degradation of a thioester-containing polymer by a thiol can be reversed, leading to repolymerization. nih.gov This process, known as thiol-thioester exchange polycondensation, can be used to reform the polymer from its degradation products. nih.gov While this presents a potential pathway for chemical recycling, controlling the equilibrium to favor either depolymerization or repolymerization is a significant research challenge.

The "reverse degradation" process, where higher molar mass species are formed from degradation fragments, has been observed during the thiolysis of some thioester-containing copolymers. nih.gov This highlights the dynamic nature of the thiol-thioester exchange and its potential for creating self-healing or reprocessable materials.

For a truly circular system, the goal is to recover the original monomers or valuable oligomers from the degraded polymer, which can then be used to synthesize new polymers. researchgate.net While the direct repolymerization via thiol-thioester exchange is one route, another approach is to design the polymer in such a way that degradation yields monomers that can be easily purified and repolymerized through conventional methods. The development of such closed-loop recycling systems for thioester-functionalized polymers is an active area of research. mdpi.com

Computational Chemistry and Theoretical Investigations of S Octyl 2 Methylprop 2 Enethioate

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict their properties. A typical DFT study on a molecule like S-Octyl 2-methylprop-2-enethioate would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated.

While no specific data exists for this compound, a hypothetical DFT analysis would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to balance accuracy and computational cost. Such a study would yield key parameters, including bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's geometry. Furthermore, electronic properties like the dipole moment and the distribution of atomic charges could be determined, providing insight into the molecule's polarity and the nature of its chemical bonds.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value (Exemplary) | Description |

| Optimized Energy (Hartree) | Data not available | The total electronic energy of the molecule at its most stable geometry. |

| Dipole Moment (Debye) | Data not available | A measure of the overall polarity of the molecule. |

| C=O Bond Length (Å) | Data not available | The distance between the carbon and oxygen atoms of the carbonyl group. |

| C-S Bond Length (Å) | Data not available | The distance between the carbonyl carbon and the sulfur atom. |

| S-C₈H₁₇ Bond Length (Å) | Data not available | The distance between the sulfur atom and the first carbon of the octyl chain. |

Note: The values in this table are illustrative placeholders, as specific computational studies on this compound are not available.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Polymerization Behavior

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the 2-methylprop-2-enethioate group contains a π-system that would be central to its FMO analysis. The HOMO would likely be located over the C=C double bond and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be distributed over the carbonyl group (C=O) and the adjacent C=C bond, marking the sites susceptible to nucleophilic attack. This information is critical for predicting its behavior in reactions, particularly in polymerization processes where the molecule would act as a monomer. The energies of these orbitals would determine its reactivity towards initiators and propagating polymer chains.

Table 2: Representative FMO Data from a Generic Thioacrylate

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: This table presents the type of data that would be generated from an FMO analysis. Specific values for this compound are not available in the literature.

Computational Modeling of Thioester Bond Lability and Reaction Pathways

Computational modeling can be employed to investigate the stability of specific bonds within a molecule and to map out the energy profiles of potential reaction pathways. For this compound, a key area of interest would be the lability of the thioester bond (C-S). The strength of this bond can be estimated by calculating the Bond Dissociation Energy (BDE), which is the energy required to break the bond homolytically.

Theoretical calculations could model reaction pathways such as hydrolysis or aminolysis of the thioester group. By locating the transition state structures and calculating the activation energies for these reactions, researchers can predict the conditions under which the thioester bond is likely to cleave. This is particularly relevant for applications where the release of the octylthiol moiety is a desired function, such as in controlled-release systems or in the context of reversible addition-fragmentation chain-transfer (RAFT) polymerization, where thioesters can act as chain transfer agents. The computational results would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Table 3: Potential Computational Metrics for Thioester Bond Lability

| Parameter | Predicted Value (Exemplary) | Significance |

| C-S Bond Dissociation Energy (kcal/mol) | Data not available | Energy required to break the thioester bond; an indicator of its stability. |

| Activation Energy for Hydrolysis (kcal/mol) | Data not available | The energy barrier for the reaction with water, indicating susceptibility to hydrolysis. |

| Transition State Geometry | Data not available | The molecular structure at the peak of the reaction energy profile. |

Note: The data in this table is hypothetical and serves to illustrate the outputs of a computational study on reaction pathways, which is currently unavailable for this compound.

Emerging Applications of Poly S Octyl 2 Methylprop 2 Enethioate in Functional Materials

Development of Stimuli-Responsive Polymer Systems

Polymers containing thioether linkages are known to be responsive to oxidative stimuli. rsc.orgresearchgate.netacs.org The thioether group can be oxidized to sulfoxide (B87167) and then to sulfone, leading to a significant change in the polymer's polarity and, consequently, its physical properties. This transition from a hydrophobic to a more hydrophilic state can be exploited to create "smart" materials that respond to changes in their environment, such as the presence of reactive oxygen species (ROS) which are prevalent in certain biological environments like inflamed tissues. rsc.orgacs.org

It is plausible that Poly(S-Octyl 2-methylprop-2-enethioate) could be designed into stimuli-responsive systems. For instance, block copolymers containing a Poly(this compound) segment could self-assemble into nanoparticles in an aqueous environment. nih.govrsc.orgmdpi.commdpi.comyoutube.com Upon exposure to an oxidizing agent, the oxidation of the thioether linkage would increase the hydrophilicity of the block, potentially leading to the disassembly of the nanoparticles and the release of an encapsulated payload.

Table 1: Potential Stimuli-Responsive Behavior of Thioether-Containing Polymers

| Stimulus | Responsive Group | Change in Property | Potential Application |

|---|---|---|---|

| Oxidizing Agents (e.g., H₂O₂) | Thioether | Hydrophobicity to Hydrophilicity | Drug delivery, Sensors |

| pH | (If co-polymerized with pH-responsive monomers) | Swelling/Collapse | Drug delivery, Smart surfaces |

Advanced Coatings and Adhesives with Enhanced Properties

The presence of sulfur in polymers can enhance their refractive index and adhesion to metal surfaces. mdpi.com Thiol-ene chemistry, which involves the reaction of a thiol with an alkene, is a versatile method for creating crosslinked polymer networks with applications in coatings and adhesives. mdpi.comrsc.orgresearchgate.netresearchgate.net These reactions are known for being rapid, efficient, and proceeding under mild conditions. rsc.org

While Poly(this compound) itself does not possess a free thiol group, its synthesis would likely involve a thiol precursor. Furthermore, the thioester linkage could potentially be cleaved to generate a thiol for subsequent crosslinking reactions. The long octyl chain would be expected to impart flexibility and hydrophobicity to the resulting coating, potentially improving its water resistance and mechanical properties. The analogous oxygen-containing polymer, poly(2-octyl acrylate), has been explored as a binder in coating compositions, suggesting that the octyl group can contribute desirable properties to film-forming materials.

Table 2: Inferred Properties of Poly(this compound) for Coatings and Adhesives

| Property | Contributing Feature | Potential Advantage |

|---|---|---|

| Adhesion to Metals | Thioester/Thioether Group | Improved bonding to metal substrates |

| Flexibility | Long Octyl Chain | Enhanced durability and impact resistance |

| Hydrophobicity | Long Octyl Chain | Increased water and moisture resistance |

Bioconjugation Platforms and Biocompatible Materials Development

"Click chemistry" reactions, which are highly efficient and specific, are widely used for bioconjugation. mdpi.commendeley.comrsc.orgnih.govnih.gov Thiol-ene and thiol-yne reactions are prominent examples of click reactions used to attach polymers to biological molecules such as peptides and proteins. mdpi.commendeley.comrsc.orgnih.gov This is often achieved by reacting a polymer with pendant alkene or alkyne groups with thiol-containing biomolecules like cysteine.

A polymer like Poly(this compound) could be functionalized to participate in such bioconjugation reactions. For example, the thioester could be aminolyzed to reveal a thiol group, which could then react with a suitable functional group on a biological molecule. researchgate.net The biocompatibility of the resulting conjugate would need to be experimentally determined, but the use of long-chain alkyl acrylates in some biomedical applications provides a basis for further investigation. The development of biocompatible polymers with reactive handles for bioconjugation is a significant area of research for creating advanced drug delivery systems and diagnostic tools. acs.orgaip.orgmdpi.com

Integration into Novel Soft Matter Systems and Nanomaterials

The self-assembly of block copolymers is a powerful technique for creating ordered nanostructures. nih.govrsc.orgmdpi.commdpi.comyoutube.com By combining a Poly(this compound) block with a chemically distinct block (e.g., a hydrophilic polymer like polyethylene (B3416737) glycol), it would be possible to create amphiphilic block copolymers. In a selective solvent, these block copolymers would be expected to self-assemble into various morphologies, such as micelles, vesicles, or cylinders, depending on the relative block lengths and the solvent used. nih.govrsc.orgmdpi.commdpi.comyoutube.com

The resulting nanomaterials could find applications in areas such as drug encapsulation and release, nanoreactors, and templates for the synthesis of other inorganic or organic nanomaterials. The presence of the thioester group could also provide a handle for further functionalization of the self-assembled nanostructures.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing S-Octyl 2-methylprop-2-enethioate with high purity?

- Methodological Answer : Synthesis typically involves thioesterification between 2-methylprop-2-enethiol and octyl derivatives under anhydrous conditions. A common approach uses carbodiimide coupling agents (e.g., DCC) to activate the thiol group, followed by reaction with octanol derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and confirm purity via GC-MS (>95% by area). Reference protocols for analogous thiocarbonate syntheses (e.g., pyridate derivatives) highlight the importance of inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for structural confirmation. Key signals include the vinyl proton (δ ~5.8–6.2 ppm, multiplet) and the octyl chain methylene/methyl groups (δ 0.8–1.6 ppm). Compare with spectral libraries of structurally similar thioates (e.g., O-ethyl S-2-dimethylaminoethyl propylphosphonothiolate ).

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak [M+H] at m/z corresponding to CHOS. Fragmentation patterns (e.g., loss of octyl group) aid in validation.

- FT-IR : Confirm thioester C=S stretch (~1200–1050 cm) and vinyl C=C stretch (~1650 cm).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the thioester group, identifying reactive sites. For example, the electrophilic sulfur in the thioester is susceptible to nucleophilic attack, which correlates with experimental observations in hydrolysis studies. Solvent effects (e.g., polar aprotic vs. protic) should be incorporated using implicit solvation models (e.g., PCM). Compare computational results with kinetic data from nucleophilic substitution experiments to validate predictions .

Q. What strategies resolve discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize experimental conditions (solvent, temperature, concentration) to minimize variability. For example, NMR shifts vary with solvent; use CDCl as a universal solvent for cross-study comparisons.

- Hybrid Techniques : Combine 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. For mass spectrometry, employ high-resolution MS (HRMS) to distinguish isobaric interferences.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to spectral datasets from multiple labs to identify outlier data points. Reference collaborative studies on phosphonothioate derivatives, which emphasize iterative data validation .

Q. How does steric hindrance from the octyl group influence the stability of this compound under thermal stress?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Compare with shorter-chain analogs (e.g., methyl or ethyl thioates) to isolate steric effects. Kinetic studies (Arrhenius plots) under controlled heating rates (e.g., 5°C/min) reveal activation energy differences. The octyl group’s bulk may delay degradation by shielding the thioester bond, as observed in structurally related O-1-ethylhexyl phosphonofluoridates .

Data Reporting and Ethical Considerations

Q. What experimental details are critical to include for reproducibility in publications?

- Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Specify catalysts, reaction times, purification methods, and yields.

- Characterization : Report NMR solvent, MS ionization mode, and IR resolution. For novel compounds, include elemental analysis (C, H, S) .

- Safety : Adhere to ethical reporting standards by detailing handling precautions (e.g., inert atmosphere, PPE) as outlined in safety protocols for thiophosphate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.